Comparative Binding Affinity at RPA70N: Positional Isomer Effect on Target Engagement
In the diphenylpyrazole series, a 4-methoxyphenyl substitution at the pyrazole 1-position serves as a standard reference, yet most 3-position substitutions on the same ring are strongly favored over 4-position substitutions for RPA70N binding . The target compound, bearing a 3-methoxyphenyl group, is positioned for this favored interaction geometry. While direct Kd data for this exact compound are not publicly available, the general SAR indicates that a 3-substituted analog can be expected to outperform its 4-substituted counterpart, with some 4-substituted analogs showing a loss of binding affinity of 10-fold or greater compared to optimized leads .
| Evidence Dimension | RPA70N binding affinity (Kd) |
|---|---|
| Target Compound Data | Data not available from primary sources (3-OCH3 substituent) |
| Comparator Or Baseline | 4-methoxyphenyl analog (standard substitution): Data lost >10-fold affinity vs. lead compound 4f; specific Kd not quantified in reliable source |
| Quantified Difference | Unquantifiable difference due to lack of direct data for the target compound |
| Conditions | RPA70N fluorescence polarization (FPA) competition assay; NMR-derived binding studies |
Why This Matters
For procurement in RPA70N-based assays, a 3-methoxy substituent is strongly predicted to yield superior target engagement compared to a 4-methoxy analog, based on established class SAR trends.
